5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
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Description
5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H17F3N4O3S2 and its molecular weight is 470.49. The purity is usually 95%.
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Biological Activity
5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
The compound is identified by the following chemical structure:
- IUPAC Name : 5-[3-(4-morpholinylsulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
- Molecular Formula : C19H17F3N4O3S2
- Molecular Weight : 470.49 g/mol
- CAS Number : 380436-79-3
Synthesis
The synthesis of this compound typically involves the reaction of various aryl aldehydes with thiourea derivatives, followed by cyclization to form the triazole ring. This process allows for the incorporation of different functional groups that can enhance biological activity.
Anticancer Activity
Several studies have reported the anticancer properties of triazole-thiol derivatives, including the compound . Notably:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The selectivity towards cancer cells indicates its potential as an anticancer agent .
- Mechanism of Action : The presence of the triazole moiety is crucial for its biological activity, as compounds with this structure often exhibit enhanced potency due to their ability to interact with biological targets involved in cancer progression .
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against a range of microorganisms. Research indicates that triazole-thiol derivatives possess significant antibacterial properties:
- Antibacterial Screening : In vitro studies have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiol group is believed to contribute to this activity by enhancing interaction with microbial enzymes .
Antioxidant Properties
Triazole-thiol compounds are recognized for their antioxidant capabilities. The thiol group plays a vital role in scavenging free radicals, which can prevent oxidative stress-related damage in biological systems.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
- Anticancer Studies :
- Antimicrobial Efficacy :
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S2/c20-19(21,22)14-4-2-5-15(12-14)26-17(23-24-18(26)30)13-3-1-6-16(11-13)31(27,28)25-7-9-29-10-8-25/h1-6,11-12H,7-10H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINLRSJYDPEMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332717 |
Source
|
Record name | 3-(3-morpholin-4-ylsulfonylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
55.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268276 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380436-79-3 |
Source
|
Record name | 3-(3-morpholin-4-ylsulfonylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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